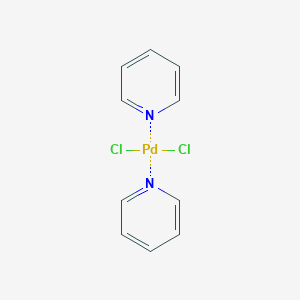
trans-Dichlorodipyridinepalladium(II)
概要
説明
trans-Dichlorodipyridinepalladium(II): is a coordination compound with the formula ([PdCl_2(C_5H_5N)_2]). It consists of a palladium(II) center coordinated to two chloride ions and two pyridine ligands in a trans configuration. This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions: trans-Dichlorodipyridinepalladium(II) can be synthesized through the reaction of palladium(II) chloride with pyridine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as methanol or dichloromethane, followed by the addition of an excess of pyridine. The mixture is then stirred at room temperature until the reaction is complete. The product can be isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods: While specific industrial production methods for trans-Dichlorodipyridinepalladium(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: trans-Dichlorodipyridinepalladium(II) undergoes various types of reactions, including:
Substitution Reactions: The pyridine ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions typically occur in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Cross-Coupling Reactions: Reagents such as aryl halides and organoboron compounds are used in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide or toluene.
Major Products:
Substitution Reactions: The major products are the substituted palladium complexes.
Cross-Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides and organoboron compounds.
科学的研究の応用
trans-Dichlorodipyridinepalladium(II) has several scientific research applications, including:
作用機序
The mechanism of action of trans-Dichlorodipyridinepalladium(II) in catalytic processes involves several key steps:
Oxidative Addition: The palladium(II) center undergoes oxidative addition with an aryl halide, forming a palladium(IV) intermediate.
Transmetalation: The intermediate reacts with an organoboron compound, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves reductive elimination, releasing the coupled product and regenerating the palladium(II) catalyst.
類似化合物との比較
cis-Dichlorodipyridinepalladium(II): Similar to the trans isomer but with different spatial arrangement of ligands.
Palladium(II) complexes with different ligands: Such as palladium(II) acetate and palladium(II) chloride.
Uniqueness: trans-Dichlorodipyridinepalladium(II) is unique due to its specific trans configuration, which can influence its reactivity and selectivity in catalytic processes. The presence of pyridine ligands also imparts distinct electronic properties compared to other palladium(II) complexes .
特性
IUPAC Name |
dichloropalladium;pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDBPACANOPMA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















